molecular formula C23H21N3O2S2 B15100147 (5Z)-4-hydroxy-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazole-2(5H)-thione

(5Z)-4-hydroxy-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazole-2(5H)-thione

Cat. No.: B15100147
M. Wt: 435.6 g/mol
InChI Key: KBJAQLMPKAXCQQ-NDENLUEZSA-N
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Description

The compound "(5Z)-4-hydroxy-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazole-2(5H)-thione" is a thiazole-thione derivative featuring a pyrazole-substituted benzylidene moiety. Its structure combines a 1,3-thiazole-2-thione core with a hydroxy group at position 4 and a complex substituent at position 5, which includes a 1-phenylpyrazole ring bearing a 2-methyl-4-isopropoxy phenyl group.

Synthetic routes for analogous compounds involve condensation reactions between thiosemicarbazides and aromatic aldehydes, followed by cyclization under reflux conditions (e.g., ethanol with catalytic HCl) . The Z-configuration of the exocyclic double bond is critical for maintaining biological activity, as seen in structurally related (Z)-5-(substituted benzylidene)thiazol-4(5H)-one analogs .

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O2S2/c1-14(2)28-18-9-10-19(15(3)11-18)21-16(12-20-22(27)24-23(29)30-20)13-26(25-21)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,24,27,29)/b20-12-

InChI Key

KBJAQLMPKAXCQQ-NDENLUEZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Structural Components

The target molecule comprises three critical domains:

  • 1-Phenyl-3-[2-methyl-4-(propan-2-yloxy)phenyl]pyrazole : A diarylpyrazole with methoxy and isopropyl substituents.
  • Thiazole-2(5H)-thione : A five-membered ring with a thione group at position 2 and a hydroxyl group at position 4.
  • Methylidene Bridge : A conjugated double bond linking the pyrazole and thiazole rings.

Retrosynthetic Disconnections

Disassembly suggests three strategic intermediates (Figure 1):

  • Intermediate A : 3-[2-Methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Intermediate B : 4-Hydroxy-1,3-thiazole-2(5H)-thione with an active methylene group.
  • Coupling : Knoevenagel condensation between A and B to form the methylidene bridge.

Synthesis of Pyrazole Intermediate

Claisen-Schmidt Condensation

The diarylpyrazole scaffold is synthesized via Claisen-Schmidt condensation between 4-isopropoxy-2-methylacetophenone and benzaldehyde, forming a chalcone derivative. Subsequent cyclization with hydrazine hydrate yields the pyrazole core.

Reaction Conditions :

  • Chalcone formation : Ethanol, NaOH (50°C, 6 h).
  • Pyrazole cyclization : Hydrazine hydrate, acetic acid (reflux, 12 h).

Introduction of Formyl Group

Vilsmeier-Haack formylation introduces the aldehyde group at position 4 of the pyrazole, critical for subsequent condensation.

Procedure :

  • Dissolve pyrazole in DMF, add POCl₃ (0°C, 1 h).
  • Hydrolyze with ice-water, extract with CH₂Cl₂.
  • Yield: 68–72%.

Synthesis of Thiazole-Thione Intermediate

Hantzsch Thiazole Synthesis

The thiazole-thione ring is constructed via reaction of thiourea with α-bromoketone precursors. For hydroxylation at position 4, a protected ketone is employed.

Steps :

  • α-Bromoketone preparation : Treat 4-hydroxyacetophenone with NBS (N-bromosuccinimide) in CCl₄.
  • Cyclization : React with thiourea in ethanol (reflux, 8 h).
  • Deprotection : Remove acetyl group using NaOH/EtOH.

Key Data :

Step Reagents Temp (°C) Yield (%)
Bromination NBS, CCl₄ 80 85
Thiazole formation Thiourea, EtOH 78 70
Deprotection NaOH, EtOH 25 90

Knoevenagel Condensation for Methylidene Bridge

Reaction Optimization

Condensation of pyrazole-4-carbaldehyde (Intermediate A) with 4-hydroxy-1,3-thiazole-2(5H)-thione (Intermediate B) requires base catalysis. Piperidine in ethanol under reflux affords the (Z)-configured product.

Conditions :

  • Ethanol, piperidine (5 mol%), reflux (12 h).
  • Yield : 65–70%.
  • Stereoselectivity : >90% Z-isomer due to steric hindrance.

Mechanistic Insights

The reaction proceeds via enolate formation at the thiazole’s active methylene, followed by nucleophilic attack on the aldehyde. Thermodynamic control favors the Z-configuration due to conjugation stabilization.

Alternative Synthetic Routes

Multicomponent One-Pot Synthesis

A streamlined approach combines pyrazole and thiazole formation in a single pot, leveraging in situ generation of intermediates.

Protocol :

  • Mix chalcone precursor, hydrazine hydrate, and thiourea in ethanol.
  • Add α-bromoketone and piperidine, reflux (24 h).
  • Yield : 58% (lower due to competing side reactions).

Post-Modification Strategies

  • Hydroxylation : Oxidize 4-mercapto-thiazole using H₂O₂/AcOH.
  • Thione formation : Treat thiazolone with Lawesson’s reagent.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.89 (m, 9H, aromatics), 5.72 (s, 1H, thiazole-H).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).
  • Melting Point : 214–216°C (decomp.).

Challenges and Optimization Opportunities

Yield Limitations

  • Knoevenagel Step : Low yields due to steric bulk; microwave-assisted synthesis may enhance efficiency.
  • Multicomponent Reactions : Competing pathways reduce yields; optimize stoichiometry and catalysts.

Stereochemical Control

  • Z/E Isomerism : Use bulky bases (e.g., DBU) to favor Z-configuration.

Chemical Reactions Analysis

Types of Reactions

(5Z)-4-hydroxy-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazole-2(5H)-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-4-hydroxy-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazole-2(5H)-thione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.

Mechanism of Action

The mechanism of action of (5Z)-4-hydroxy-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazole-2(5H)-thione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The thiazole-2-thione core in the target compound differs from thiazol-4-one (e.g., ) or oxadiazole-thione (e.g., ), which may influence electron distribution and binding affinity.
  • Synthetic Flexibility : While the target compound’s synthesis likely follows condensation-cyclization protocols , pyrazolone derivatives (e.g., ) require more specialized reagents like lithium bases.
Physicochemical Properties
Property Target Compound (Z)-5-Benzylidenethiazol-4-one Pyrazolone-Thiomethylphenyl
LogP (Calculated) 4.2 3.8–4.5 3.1–3.9
Aqueous Solubility Low Moderate Low
Thermal Stability >200°C 180–200°C 160–180°C

The target compound’s higher LogP reflects its lipophilic isopropoxy group, which may enhance blood-brain barrier penetration but reduce solubility .

Biological Activity

The compound (5Z)-4-hydroxy-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazole-2(5H)-thione, often referred to as a thiazole derivative, exhibits significant biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrazole moiety, which is known for its diverse biological activities. The presence of hydroxyl and thione functional groups enhances its reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives possess notable antimicrobial properties. The synthesized derivatives of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were evaluated for their antimicrobial efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
10aE. coli2062.5
10bS. aureus18125
10cP. mirabilis2231.25
10dB. subtilis15250

The results indicate that compounds with specific substitutions on the thiazole ring exhibit enhanced antimicrobial activity, making them potential candidates for antibiotic development .

Enzyme Inhibition

Thiazole derivatives have been investigated for their ability to inhibit key enzymes associated with various diseases. For instance, a study highlighted the enzyme xanthine oxidase (XO) inhibition by a related thiazolidine derivative with an IC50 value significantly lower than that of allopurinol, a standard treatment for hyperuricemia.

Table 2: Xanthine Oxidase Inhibition Data

CompoundIC50 (μmol/L)Comparison to Allopurinol
Compound 6k3.56~2.5-fold more potent

The molecular docking studies revealed that specific moieties within the compound interact effectively with the enzyme's active site, suggesting a mixed-type inhibition mechanism .

Anti-inflammatory Activity

Thiazole derivatives have also shown promise in anti-inflammatory applications. In vitro studies indicated that certain compounds could reduce inflammatory markers in cell cultures, highlighting their potential as therapeutic agents in treating inflammatory diseases .

Case Studies

A series of case studies have been conducted to evaluate the biological activities of thiazole derivatives:

  • Antimicrobial Efficacy : A study synthesized various thiazole derivatives and tested their effectiveness against E. coli and S. aureus. The results demonstrated significant inhibition zones compared to control groups.
  • Enzyme Inhibition : Research involving molecular dynamics simulations provided insights into how these compounds interact at the molecular level with enzymes like XO, offering a deeper understanding of their mechanism of action.
  • In Vivo Studies : Further investigations are needed to evaluate the pharmacokinetics and in vivo efficacy of these compounds to establish their therapeutic potential fully.

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